molecular formula C31H31N5 B14965730 4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14965730
M. Wt: 473.6 g/mol
InChI Key: GJFKUWNTKXEYDP-UHFFFAOYSA-N
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Description

2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound with a unique structure that includes multiple aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperazine ring and the various aromatic substituents. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
  • **2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE

Uniqueness

The uniqueness of 2-METHYL-1-(4-METHYLPHENYL)-4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This compound’s structure allows for versatile interactions with various molecular targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C31H31N5

Molecular Weight

473.6 g/mol

IUPAC Name

4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H31N5/c1-22-12-14-26(15-13-22)35-17-16-34(19-24(35)3)30-29-28(25-9-5-4-6-10-25)20-36(31(29)33-21-32-30)27-11-7-8-23(2)18-27/h4-15,18,20-21,24H,16-17,19H2,1-3H3

InChI Key

GJFKUWNTKXEYDP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C)C6=CC=CC=C6

Origin of Product

United States

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